5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one
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Overview
Description
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an oxoethoxy linkage, and a trimethylated chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Chromen-2-one: The bromophenyl intermediate is then coupled with a chromen-2-one derivative through an etherification reaction.
Final Product Formation: The final product is obtained after purification, typically through recrystallization using solvents like ethanol or a mixture of ethanol and water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Etherification: Potassium carbonate (K2CO3) and dimethylformamide (DMF).
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Quinones and related compounds.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Thiazole Derivatives
Uniqueness
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to its specific combination of a bromophenyl group, an oxoethoxy linkage, and a trimethylated chromen-2-one core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H17BrO4 |
---|---|
Molecular Weight |
401.2 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethoxy]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C20H17BrO4/c1-11-8-17(19-12(2)13(3)20(23)25-18(19)9-11)24-10-16(22)14-4-6-15(21)7-5-14/h4-9H,10H2,1-3H3 |
InChI Key |
GXQHJRUSZGBXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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